2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features both a triazole ring and an isoindole ring. The presence of these two rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science. The triazole ring is known for its stability and biological activity, while the isoindole ring is often found in compounds with significant pharmacological properties.
Mechanism of Action
Target of Action
The primary target of the compound, also known as 2-(2-(5-Mercapto-1H-1,2,4-triazol-3-yl)ethyl)isoindoline-1,3-dione, is the heme protein . This protein plays a crucial role in the cytochrome P-450-dependent 14α-demethylation of lanosterol , a critical step in the biosynthesis of ergosterol, a major component of the fungal cell membrane .
Mode of Action
The compound interacts with its target, the heme protein, by forming hydrogen bonds . This interaction inhibits the cytochrome P-450-dependent 14α-demethylation of lanosterol , thereby disrupting the synthesis of ergosterol. The disruption in ergosterol synthesis leads to alterations in the cell membrane of the fungi, affecting its integrity and function .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . By inhibiting the 14α-demethylation step, it prevents the conversion of lanosterol to ergosterol . This leads to a decrease in ergosterol levels and an accumulation of 14α-methyl sterols, which are toxic to the fungal cell . The downstream effects include disruption of cell membrane function and structure, inhibition of cell growth and replication, and ultimately cell death .
Pharmacokinetics
Hydrogen bonding can enhance solubility and permeability, which can potentially improve absorption and distribution . .
Result of Action
The compound’s action results in the disruption of the fungal cell membrane and inhibition of cell growth and replication . This leads to the death of the fungal cells . Therefore, the compound exhibits antimicrobial activities, with some derivatives found to possess good or moderate activities against certain bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the formation of the triazole ring followed by its attachment to the isoindole moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the triazole ring can be synthesized via the reaction of thiosemicarbazide with ethyl acetoacetate, followed by cyclization with hydrazine hydrate . The resulting triazole derivative is then reacted with phthalic anhydride to form the isoindole ring .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. Microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of triazole derivatives . This method involves the use of microwave reactors to heat the reaction mixture, leading to faster and more efficient synthesis compared to conventional heating methods.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Explored for its potential as an anticancer agent and for its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like 4-amino-5-mercapto-1,2,4-triazole have similar biological activities and are used in antimicrobial and anticancer research.
Isoindole Derivatives: Compounds containing the isoindole ring, such as phthalimide, are known for their pharmacological properties and are used in drug development.
Uniqueness
2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of the triazole and isoindole rings in a single molecule. This dual-ring structure provides a versatile platform for the development of new compounds with diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[2-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)ethyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c17-10-7-3-1-2-4-8(7)11(18)16(10)6-5-9-13-12(19)15-14-9/h1-4H,5-6H2,(H2,13,14,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYSWWVEIHWRHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=S)NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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